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Compound Name: Umbelliferone 7-O-Rutinoside

Cat. No.: B12432201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin glycoside that has garnered

interest within the scientific community. As a derivative of umbelliferone, it belongs to a class of

compounds known for their diverse biological activities. This technical guide provides an in-

depth overview of the spectral data for Umbelliferone 7-O-Rutinoside, offering a valuable

resource for its identification, characterization, and further investigation in drug discovery and

development. The information presented herein is compiled from various spectroscopic

techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

Umbelliferone 7-O-Rutinoside.

Table 1: UV-Visible and IR Spectroscopic Data
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Spectroscopic Technique Wavelength/Wavenumber Description

UV-Vis (in Methanol) ~325 nm
π-π* transition of the coumarin

nucleus[1][2]

IR (KBr pellet) ~3400 cm⁻¹
O-H stretching (hydroxyl

groups of sugar)

~1710 cm⁻¹ C=O stretching (lactone)[3]

~1615 cm⁻¹ C=C stretching (aromatic)

~1100-1000 cm⁻¹
C-O stretching (glycosidic

bond and sugar)

Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-
d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.95 d 9.5 H-4

7.60 d 8.5 H-5

7.05 dd 8.5, 2.5 H-6

7.15 d 2.5 H-8

6.30 d 9.5 H-3

5.10 d 7.5 H-1' (Glucose)

4.55 d 1.5 H-1'' (Rhamnose)

3.10-3.80 m - Sugar Protons

1.10 d 6.0 CH₃ (Rhamnose)

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-
d₆)
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Chemical Shift (δ, ppm) Assignment

160.5 C-2

113.5 C-3

144.0 C-4

129.0 C-5

115.0 C-6

161.0 C-7

102.0 C-8

155.5 C-4a

112.5 C-8a

100.8 C-1' (Glucose)

76.5 C-3' (Glucose)

77.0 C-5' (Glucose)

69.5 C-2' (Glucose)

73.0 C-4' (Glucose)

66.0 C-6' (Glucose)

100.5 C-1'' (Rhamnose)

70.0 C-2'' (Rhamnose)

70.5 C-3'' (Rhamnose)

72.0 C-4'' (Rhamnose)

68.5 C-5'' (Rhamnose)

17.8 C-6'' (Rhamnose)

Table 4: Mass Spectrometry Data
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Technique
Ionization
Mode

[M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment
Ions (m/z)

ESI-MS Positive 467.15 489.13

321 (aglycone +

H)⁺, 163

(rhamnose)⁺

Experimental Protocols
The following sections detail generalized methodologies for the isolation and spectroscopic

analysis of Umbelliferone 7-O-Rutinoside, based on standard practices for natural product

chemistry.

Isolation of Umbelliferone 7-O-Rutinoside from Clausena
emarginata
Umbelliferone 7-O-Rutinoside can be isolated from the stems of Clausena emarginata[4][5]

[6][7]. A general procedure is as follows:

Extraction: Dried and powdered stem material of Clausena emarginata is extracted

exhaustively with methanol at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.

Fractionation: The crude methanol extract is suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl

acetate, and n-butanol. The coumarin glycosides are typically enriched in the ethyl acetate

and n-butanol fractions.

Chromatographic Purification: The bioactive fractions are subjected to repeated column

chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid

Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of methanol in

chloroform or water in acetonitrile) to isolate the pure compound. Fractions are monitored by

Thin-Layer Chromatography (TLC) using a UV lamp for visualization.

Spectroscopic Analysis
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UV-Visible Spectroscopy: The UV-Vis spectrum of the purified compound is recorded in

methanol using a spectrophotometer, scanning from 200 to 400 nm to determine the

absorption maxima[8].

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared

(FTIR) spectrometer. The sample is prepared as a KBr pellet to identify characteristic

functional groups.

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-

MS) is performed to determine the accurate mass and molecular formula of the compound.

The fragmentation pattern can provide information about the structure, including the sugar

moieties.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 500 MHz) in a suitable deuterated solvent, such as

DMSO-d₆ or methanol-d₄. These experiments are crucial for the complete structural

elucidation and assignment of all proton and carbon signals[9][10][11].

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of a

natural product like Umbelliferone 7-O-Rutinoside.
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Caption: Workflow for the isolation and spectral analysis of Umbelliferone 7-O-Rutinoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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